molecular formula C14H15N5O B13022640 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Cat. No.: B13022640
M. Wt: 269.30 g/mol
InChI Key: BPHBIHBUIOQBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with an ethanamine chain. Its molecular formula is C₁₄H₁₅N₅O₂ (MW: 285.30 g/mol) . This compound is classified as a laboratory chemical with acute toxicity (oral), skin corrosion, and severe eye irritation hazards .

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

InChI

InChI=1S/C14H15N5O/c1-9(15)14-17-16-13-8-7-12(18-19(13)14)10-3-5-11(20-2)6-4-10/h3-9H,15H2,1-2H3

InChI Key

BPHBIHBUIOQBIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization with hydrazine hydrate to yield the triazolopyridazine core.

Chemical Reactions Analysis

1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can undergo various chemical reactions, including:

Scientific Research Applications

1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent due to its diverse pharmacological activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit tubulin polymerization, which is crucial for its antitumor activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • This may improve binding to aromatic-rich enzyme pockets. Methyl or methoxy substituents (e.g., in ) reduce steric hindrance but lack the extended conjugation of aryl groups.
  • Position 3 Modifications: Ethanamine vs. Bulkier groups (e.g., difluoro-indazole in vébreltinib ) are associated with higher target specificity but may reduce solubility.

Pharmacological and Toxicological Insights

  • Cytotoxicity : Derivatives like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles exhibit moderate cytotoxicity, suggesting the 4-methoxyphenyl group may play a role in DNA intercalation or kinase inhibition .
  • Toxicity : The target compound shares acute oral toxicity and irritation hazards with its oxygen-linked analog , likely due to reactive intermediates or metabolic activation.

Biological Activity

The compound 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 285.31 g/mol
  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
  • CAS Number : 1204296-37-6

The structural features of this compound include a triazole ring and a pyridazine moiety, which are known to contribute to diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of related triazole compounds exhibit significant antitumor activity against various cancer cell lines. For instance, the compound was tested against 60 cancer cell lines, including leukemia and breast cancer cells, revealing promising antineoplastic effects .
    • The mechanism may involve the inhibition of specific signaling pathways critical for cancer cell proliferation.
  • Anti-inflammatory Properties :
    • The compound has been explored for its potential anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell signaling.
  • Receptor Binding : It is believed to bind to specific receptors that modulate cellular responses related to growth and inflammation .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
National Cancer Institute StudyEvaluated anticancer activity against 60 cancer cell lines; showed significant antitumor effects in several cases .
Mechanistic StudyIdentified enzyme inhibition as a key mechanism for anti-inflammatory activity .
Antimicrobial ResearchSuggested potential antimicrobial properties warranting further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.